3-(Tert-Butoxy)-6-Chloropyridazine

Vue d'ensemble

Description

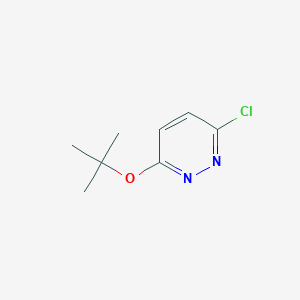

3-(Tert-Butoxy)-6-Chloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The tert-butoxy group and the chlorine atom attached to the pyridazine ring confer unique chemical properties to this compound, making it valuable in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-Butoxy)-6-Chloropyridazine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridazine ring. One common method is the reaction of 3-hydroxy-6-chloropyridazine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the tert-butoxy group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Tert-Butoxy)-6-Chloropyridazine undergoes various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.

Reduction: The chlorine atom can be reduced to form the corresponding pyridazine derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Tert-butyl esters.

Reduction: 3-(Tert-Butoxy)-6-pyridazine.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Tert-Butoxy)-6-Chloropyridazine serves as a pharmaceutical intermediate , playing a crucial role in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity.

Case Study: Antimicrobial Agents

Research has shown that derivatives of chloropyridazine compounds exhibit antimicrobial properties. For instance, studies have synthesized new compounds based on this compound, demonstrating effectiveness against specific bacterial strains, thereby highlighting its potential in developing new antibiotics .

Organic Synthesis

This compound is utilized in organic synthesis as a building block for more complex molecules. Its stability and reactivity make it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table of Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives | Formation of various chloropyridazine derivatives |

| Coupling Reactions | Used in cross-coupling reactions for complex synthesis | Synthesis of biologically active compounds |

Biological Research

In biological research, this compound is employed as a reagent in assays and experiments to study cellular mechanisms and drug interactions.

Case Study: Cell Viability Assays

In vitro studies have utilized this compound to assess cell viability and proliferation in cancer research. The compound's ability to modify cellular pathways makes it valuable for understanding drug resistance mechanisms .

Chemical Reagent

As a chemical reagent, this compound is used in laboratory settings for various analytical purposes, including chromatography and spectrometry.

Applications in Analytical Chemistry

- Chromatography : Acts as a standard or reference compound in chromatographic analyses.

- Spectroscopy : Used in spectroscopic methods to identify and quantify other substances.

Mécanisme D'action

The mechanism of action of 3-(Tert-Butoxy)-6-Chloropyridazine involves its interaction with specific molecular targets. The tert-butoxy group and the chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Tert-Butoxy)-6-Fluoropyridazine: Similar structure but with a fluorine atom instead of chlorine.

3-(Tert-Butoxy)-6-Bromopyridazine: Similar structure but with a bromine atom instead of chlorine.

3-(Tert-Butoxy)-6-Iodopyridazine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

3-(Tert-Butoxy)-6-Chloropyridazine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity, making it suitable for specific chemical transformations and applications .

Activité Biologique

3-(Tert-Butoxy)-6-Chloropyridazine, a compound with the chemical formula C10H12ClN2O, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Name: this compound

- CAS Number: 17321-24-3

- Molecular Weight: 210.67 g/mol

- Structure: Chemical Structure (source: ChemSpider)

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including:

- Enzyme Inhibition: The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it targets cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

- Antitumor Activity: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activities

The compound demonstrates a range of biological activities:

- Antimicrobial Effects: Exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity: Scavenges free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Properties: Inhibits pro-inflammatory cytokines, contributing to reduced inflammation in various models .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study evaluated the antitumor effects of this compound on human colorectal cancer xenografts in mice. The compound was administered at varying doses (5 mg/kg and 10 mg/kg) over a period of four weeks. Results showed:

- A significant reduction in tumor volume compared to control groups.

- Induction of apoptosis was confirmed via TUNEL assay, indicating effective tumor suppression mechanisms .

Pharmacokinetics and Toxicology

The pharmacokinetic profile reveals that this compound has favorable absorption characteristics with moderate bioavailability. Key findings include:

- Half-life: Approximately 4 hours in murine models.

- Metabolism: Primarily hepatic, with metabolites exhibiting reduced activity compared to the parent compound.

- Toxicity: At higher doses (above 15 mg/kg), signs of hepatotoxicity were observed, necessitating careful dosage considerations in therapeutic applications .

Propriétés

IUPAC Name |

3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZAMDDJDQKSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377220 | |

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-24-3 | |

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.